Lithium hydroperoxide
Description
Historical Context and Evolution of Peroxide Chemistry
The story of peroxides begins in the late 18th and early 19th centuries. In 1799, the Prussian scientist Alexander von Humboldt first synthesized a peroxide, specifically barium peroxide. palvifze.comchemicals.co.uk This discovery paved the way for French chemist Louis Jacques Thénard, who, in 1818, used barium peroxide to create hydrogen peroxide (H₂O₂), which he termed "eau oxygénée" or "oxygenated water." chemicals.co.ukroamtechnology.comnorsepure.com Thénard's work laid the fundamental groundwork for the field of peroxide chemistry. roamtechnology.comlibretexts.org Throughout the 19th century, chemists dedicated their efforts to refining the production methods of hydrogen peroxide. palvifze.com A significant milestone was achieved in 1894 when German chemist Richard Wolffenstein successfully produced pure hydrogen peroxide through vacuum distillation. palvifze.comlibretexts.org
The synthesis of lithium hydroperoxide itself was first reported by de Forcrand, who produced it by reacting an ethanolic solution of lithium hydroxide (B78521) with hydrogen peroxide. umich.edu Early investigations into its structure were complex, with initial assignments of its formula being later refined to recognize the initial product as this compound 1-hydrate. umich.edu The evolution of peroxide chemistry has seen a shift from the initial discovery and basic characterization to the development of sophisticated applications, including their use as powerful oxidizing agents, bleaching agents, and disinfectants. roamtechnology.comnorsepure.com The development of more efficient synthesis methods, such as the anthraquinone (B42736) process for hydrogen peroxide in the 1930s, further expanded the accessibility and utility of peroxides in both industrial and laboratory settings. chemicals.co.uklibretexts.org
Academic Significance of this compound within Inorganic and Organic Chemistry
This compound serves as a key intermediate in the synthesis of lithium peroxide (Li₂O₂), an important material with applications in areas such as air purification systems for spacecraft due to its ability to absorb carbon dioxide and release oxygen. wikipedia.org The synthesis proceeds via the reaction of lithium hydroxide with hydrogen peroxide, initially forming this compound, which can then be dehydrated to yield lithium peroxide. wikipedia.org This two-step process highlights the importance of LiOOH as a precursor in inorganic materials chemistry. wikipedia.org
In the realm of organic chemistry, this compound has demonstrated its utility as a highly regioselective reagent. One of its most notable applications is in the hydrolysis of esters, particularly in the context of chiral auxiliaries used in asymmetric synthesis. orgsyn.org The this compound hydrolysis protocol is recognized for its remarkable ability to selectively cleave the desired acyl group without affecting other sensitive functional groups within the molecule. orgsyn.org This selectivity is crucial for the high-yield recovery of valuable chiral auxiliaries and the isolation of the desired enantiomerically pure products. orgsyn.org
The compound's reactivity is also being explored in the context of lithium-air batteries, where the formation and decomposition of lithium peroxide are central to the battery's function. taylorandfrancis.com Understanding the role and behavior of potential intermediates like this compound is critical for improving the efficiency and lifespan of these next-generation energy storage devices. taylorandfrancis.compdx.edu
Fundamental Research Questions Driving Studies on this compound
Another significant research focus is on optimizing the synthesis of high-purity lithium peroxide from this compound. matec-conferences.orgresearchgate.netmatec-conferences.org This includes exploring different solvent systems, reaction temperatures, and molar ratios of reactants to maximize yield and purity while minimizing waste and energy consumption. matec-conferences.orggoogle.com The development of wasteless or more environmentally friendly synthesis technologies is a key objective in this area. matec-conferences.orgresearchgate.net
Furthermore, the role of this compound and related species in the degradation of electrolytes in lithium-ion batteries is an active area of study. researchgate.net The formation of hydroperoxides can contribute to side reactions that diminish battery performance and longevity. researchgate.netacs.org Elucidating these degradation pathways is essential for the development of more stable and durable battery technologies. The potential for this compound to act as a catalyst or initiator in polymerization reactions is another avenue of exploration, building on the known catalytic activity of lithium peroxide in the polymerization of styrene. wikipedia.org
Finally, the synthesis and characterization of other atmospherically relevant hydroxy hydroperoxides are providing a broader context for understanding the chemistry of the hydroperoxide functional group. mdpi.com While not directly focused on this compound, this research contributes to a more comprehensive understanding of the stability, reactivity, and analytical signatures of this class of compounds.
Chemical Compound Information
| Compound Name |
| This compound |
| Barium peroxide |
| Hydrogen peroxide |
| Nitric acid |
| Barium sulfate |
| Hydrochloric acid |
| Sulfuric acid |
| Lithium peroxide |
| Lithium hydroxide |
| Carbon dioxide |
| Lithium oxide |
| Butyllithium |
| Propionyl chloride |
| Sodium sulfite |
| Lithium ethoxide |
| Ethanol (B145695) |
| Orthoboric acid |
| Styrene |
| Polystyrene |
| Lithium carbonate |
| Methanol (B129727) |
| Pyridine |
| Propanol |
| Lithium methoxide |
| Lithium hexafluorophosphate |
| Ethylene carbonate |
| Dimethyl carbonate |
| Isoprene |
| α-Pinene |
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | HLiO₂ |
| Molecular Weight | 40.0 g/mol nih.gov |
| CAS Number | 23594-83-4 nih.govguidechem.com |
| EINECS Number | 245-766-9 nih.gov |
Structure
2D Structure
Properties
CAS No. |
23594-83-4 |
|---|---|
Molecular Formula |
HLiO2 |
Molecular Weight |
40.0 g/mol |
InChI |
InChI=1S/Li.H2O2/c;1-2/h;1-2H/q+1;/p-1 |
InChI Key |
AHCNXVCAVUYIOU-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].O[O-] |
Origin of Product |
United States |
Synthetic Strategies and Mechanistic Pathways of Lithium Hydroperoxide Formation
Laboratory and Preparative Methodologies
The synthesis of lithium hydroperoxide is typically achieved through carefully controlled reactions involving specific lithium bases and hydrogen peroxide, with the reaction environment playing a crucial role in the outcome.
The primary and most direct method for synthesizing this compound involves the reaction of a lithium base, most commonly lithium hydroxide (B78521) (LiOH), with hydrogen peroxide (H₂O₂). wikipedia.org This acid-base-type reaction yields this compound and water, as depicted by the following chemical equation:
LiOH + H₂O₂ → LiOOH + H₂O wikipedia.org
This reaction serves as the foundational step for the production of other lithium peroxide species. For instance, lithium peroxide (Li₂O₂) is often produced via the subsequent dehydration of the initially formed this compound. wikipedia.org Under certain conditions, the reaction can also produce lithium peroxide monoperoxohydrate trihydrate (Li₂O₂·H₂O₂·3H₂O), where this compound exists in a hydrated complex. wikipedia.org
The choice of solvent is a critical parameter that significantly impacts the yield and purity of the resulting this compound and its derivatives. Research has shown that conducting the synthesis in an aqueous-organic medium can lead to a high-purity product. matec-conferences.orgresearchgate.netmatec-conferences.org
Ethanol (B145695) is frequently employed as the organic solvent. matec-conferences.orgmcgill.ca Its use as a salting-out agent facilitates the precipitation of the desired peroxide product while keeping impurities, such as unreacted lithium hydroxide, dissolved in the mixed-solvent phase. researchgate.netmcgill.ca This selective precipitation is key to achieving high purity. In some syntheses, an aqueous-alcoholic solution is added to a solution of lithium hydroxide to induce precipitation of the peroxide compound. matec-conferences.org
In other applications, such as the cleavage of Evans oxazolidinones, where peroxide intermediates are formed, tetrahydrofuran (B95107) (THF) has been identified as the optimal solvent for selectivity when using lithium hydroxide as the base. acs.org Biphasic conditions were found to be ineffective, and among various water-miscible solvents, THF provided the best results. acs.org The use of alcohols like methanol (B129727) has also been studied to produce high-purity lithium peroxide by selectively dissolving contaminants. mcgill.ca
Table 1: Effect of Base and Solvent on Product Selectivity in a Representative Reaction Data adapted from a study on the cleavage of Evans oxazolidinones, which involves peroxide intermediates. acs.org
| Entry | Base | Solvent | Selectivity (Desired Acid vs. Hydroxyamide) |
| 1 | LiOH | THF/H₂O | 96:4 |
| 2 | LiOH | Dioxane/H₂O | 92:8 |
| 3 | LiOH | Acetonitrile/H₂O | 89:11 |
| 4 | LiOH | Biphasic (Toluene/H₂O) | No Conversion |
| 5 | NaOH | THF/H₂O | 88:12 |
| 6 | KOH | THF/H₂O | 86:14 |
| 7 | Li₂CO₃ | THF/H₂O | Low Conversion |
Optimizing reaction parameters such as temperature and reactant stoichiometry is essential for maximizing product yield and purity. For the synthesis of lithium peroxide from lithium hydroxide and hydrogen peroxide in an ethanol medium, specific conditions have been identified as optimal. matec-conferences.org
Table 2: Optimization of Reaction Conditions for Lithium Peroxide Synthesis Data derived from experiments on the interaction of H₂O₂ with LiOH in ethanol. matec-conferences.org
| Temperature (°C) | Molar Ratio (LiOH/H₂O₂) | Lithium Peroxide Content in Product (%) | Lithium Yield (%) |
| 25 | 1:1 | 90.1 | 91.0 |
| 50 | 1:1.10 | 92.5 | 95.5 |
| 75 | 1:1.10 | 93.4 | 98.0 |
| 75 | 1:1.15 | 93.4 | 98.0 |
| 75 | 1:1.20 | 91.2 | 96.5 |
| 80 | 1:1.10 | 90.5 | 96.0 |
In Situ Formation Mechanisms and Intermediates
Beyond its targeted synthesis, this compound often appears as a transient intermediate species in a variety of chemical reactions and environments.
This compound is a key intermediate in the synthesis of lithium peroxide (Li₂O₂). The synthesis is often a two-step process where LiOOH is formed first and then converted to Li₂O₂. wikipedia.org This conversion typically involves the dehydration of two molecules of this compound to yield one molecule of lithium peroxide and one molecule of hydrogen peroxide. wikipedia.org
2 LiOOH → Li₂O₂ + H₂O₂
This intermediate role is not limited to laboratory synthesis. In the context of Li-O₂ batteries, aggressive intermediates such as superoxide (B77818) radicals (O₂⁻) and lithium superoxide (LiO₂) are formed, which can lead to the generation of peroxide species. researchgate.net Hydroperoxide intermediates are also proposed in various oxidation reactions catalyzed by metal oxides, where an α-hydroperoxide may form before rapidly converting to the final product. nih.gov
In complex environments such as the electrolyte of an aprotic lithium-oxygen (Li-O₂) battery, the formation of this compound and related species is a subject of intensive study. The presence of contaminants like water (H₂O) can significantly alter the reaction pathways. researchgate.net While the desired discharge product is often lithium peroxide (Li₂O₂), the presence of H₂O can lead to the formation of lithium hydroxide (LiOH). researchgate.netresearchgate.net
Mechanistic studies suggest that in some systems, a moderate hydroperoxide (HO₂⁻) intermediate is involved in a hydrogen transfer process, which can lead to LiOH as the primary discharge product. researchgate.net Theoretical studies have explored various reaction mechanisms to explain the formation of LiOH in the presence of water. researchgate.netacs.org One viable route proposed for the decomposition of lithium hydroxide involves a reaction pathway that includes a hydrogen peroxide intermediate. researchgate.netacs.org The hydrolysis of related alkali metal superoxides also shows differing pathways; the hydrolysis of lithium superoxide (LiO₂) is unique in that it does not produce hydrogen peroxide as a product, unlike sodium and potassium superoxides, likely due to a concerted reaction mechanism that directly forms LiOH and oxygen. osti.gov This highlights the unique reactivity of lithium-oxygen compounds in complex environments.
Kinetic Studies of Formation Reactions
The kinetic analysis of this compound (LiOOH) formation is crucial for understanding and controlling its synthesis. The primary route for preparing LiOOH involves the reaction of lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂). wikipedia.org This reaction initially yields this compound, which can then be dehydrated to form lithium peroxide (Li₂O₂). wikipedia.org
The fundamental reaction is: LiOH + H₂O₂ → LiOOH + H₂O wikipedia.org
Kinetic studies and mechanistic computations provide insight into the factors governing the rate and selectivity of this transformation.
Mechanistic Insights and Rate-Determining Steps
In some contexts, it has been proposed that for LiOOH-mediated reactions, the rate-determining step is the breakdown of this tetrahedral intermediate rather than its initial formation. publish.csiro.au The stability of this intermediate is influenced by factors such as the solvent system and the coordination of lithium ions. publish.csiro.au
Influence of Reaction Conditions
The environment in which LiOOH is formed plays a significant role in its stability and the kinetics of its formation. For instance, the presence of water is a critical factor. While water is a product of the primary formation reaction, it can also be involved in subsequent or competing reactions, such as the hydrolysis of related lithium oxides. osti.govacs.org The hydrolysis of lithium superoxide (LiO₂), for example, proceeds via a concerted reaction to form LiOH and O₂, without producing the H₂O₂ that could lead to LiOOH. osti.gov Conversely, the reaction of lithium peroxide (Li₂O₂) with water does yield H₂O₂. osti.gov
Kinetic data for the direct formation of LiOOH is not extensively detailed in publicly available literature. However, related kinetic parameters, such as the activation energy for the decomposition of associated compounds, have been measured. For example, the thermal decomposition of a lithium hydroperoxidate trihydrate precipitate, a precursor in some syntheses, has a measured activation energy, as shown in the table below.
| Compound | Process | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Lithium hydroperoxidate trihydrate precipitate | Thermal Decomposition | 141 | mcgill.ca |
Related Reaction Kinetics
Understanding the kinetics of precursor formation is also relevant. The reaction of lithium metal with water vapor to form the lithium hydroxide reactant, for instance, has been studied. This reaction follows a logarithmic rate law, indicating the formation of a passivating LiOH surface film that slows the reaction over time. iastate.edu The rate law is expressed as:
w = k log(1 + at)
where w is the weight of water reacted per unit area, t is time, and k and a are constants. iastate.edu The rate of this reaction is dependent on temperature and water vapor pressure. iastate.edu
The table below summarizes key reaction pathways related to this compound and their qualitative kinetic features as described in the literature.
| Reaction | Description | Kinetic Features | Reference |
|---|---|---|---|
| LiOH + H₂O₂ → LiOOH + H₂O | Primary formation of this compound. | Proceeds via a tetrahedral intermediate; breakdown of this intermediate can be rate-determining. | wikipedia.orgpublish.csiro.au |
| 2LiOOH → Li₂O₂ + H₂O₂ | Conversion of this compound to lithium peroxide. | A dehydration step following the initial formation of LiOOH. | wikipedia.org |
| 2LiO₂ + 2H₂O → 2LiOH + H₂O₂ + O₂ | Hydrolysis of lithium superoxide. | Follows a concerted reaction to form LiOH and O₂ directly, without a H₂O₂ intermediate. The reaction is strongly exergonic. | osti.gov |
| Li₂O₂ + 2H₂O → 2LiOH + H₂O₂ | Hydrolysis of lithium peroxide. | Results in the formation of hydrogen peroxide, a precursor for LiOOH. | osti.gov |
An article on the chemical compound “this compound” with the requested focus on advanced structural and spectroscopic characterization cannot be generated at this time.
Extensive searches for dedicated research on the specific computational and spectroscopic properties of this compound (LiOOH) did not yield sufficient data to thoroughly address the outlined sections. The available scientific literature predominantly focuses on the related compounds, lithium hydroxide (LiOH) and lithium peroxide (Li₂O₂), where this compound is occasionally mentioned as a transient intermediate species in reaction mechanisms. acs.orgwikipedia.org
Consequently, detailed, verifiable research findings and data tables concerning Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, Natural Bond Orbital (NBO) analysis, and various spectroscopic investigations (FT-IR, Raman, XPS, NIXS, EELS) specifically for this compound are not available in the provided search results. Composing an article based on the detailed required outline would necessitate speculative information or the misattribution of data from related compounds, which would compromise scientific accuracy.
Advanced Structural Characterization and Spectroscopic Investigations
Spectroscopic Probing of Lithium Hydroperoxide Species
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying electronic transitions within molecules. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy difference between these electronic orbitals, providing insights into the molecule's structure and bonding. libretexts.orgshu.ac.uk The types of electronic transitions include those involving sigma (σ), pi (π), and non-bonding (n) electrons, such as n→π* and π→π* transitions, which are common in unsaturated compounds. shu.ac.ukyoutube.com
In the context of lithium peroxides, UV-Vis spectroscopy has been employed to determine the concentration of dissolved lithium peroxide (Li₂O₂) in various solvents. researchgate.net Studies have shown a linear relationship between the absorbance of the solution and the concentration of the dissolved peroxide, in accordance with Beer's Law. researchgate.net This allows for the quantification of peroxide solubility in different media. For instance, investigations into the solubility of Li₂O₂ in various electrolytes have used UV-Vis absorption spectra to measure its concentration, revealing that solubility is influenced by the properties of the solvent. researchgate.net While direct UV-Vis studies focused exclusively on the electronic transitions of pure this compound (LiOOH) are not extensively detailed in the literature, the principles applied to the closely related Li₂O₂ are foundational for such potential analysis.
| Solvent System | Observation | Spectroscopic Finding |
|---|---|---|
| Various Electrolytes | Used to determine the solubility of Li₂O₂. | A linear relationship was established between absorbance and concentration, enabling quantification. |
| Pure Solvents (e.g., DMI, HMPA) | Some solvents exhibited a slight yellowish color. | Minor absorption peaks were observed around 400 nm, attributed to the solvent itself rather than the dissolved peroxide. |
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons. scimed.co.ukljmu.ac.uk Such species are paramagnetic and include free radicals, which are often short-lived intermediates in chemical reactions. EPR spectroscopy provides detailed information about the electronic structure and environment of these unpaired electrons, making it a powerful tool for elucidating reaction mechanisms. nih.govflogen.org
In chemical systems involving peroxides, radical intermediates can be generated during synthesis, decomposition, or redox reactions. EPR has been effectively used to study oxidative processes by detecting and identifying organic radical species, such as carbon-centered and peroxy radicals. nih.gov The technique can be used to monitor the formation and decay of these radicals in real-time, offering insights into reaction kinetics and pathways. scimed.co.uk
While specific EPR studies dedicated to this compound are not prominent, the methodology is highly relevant for investigating its chemistry. Reactions involving LiOOH, particularly its decomposition or its role in electrochemical systems like lithium-air batteries, could potentially involve paramagnetic intermediates such as the superoxide (B77818) radical (O₂⁻) or other peroxy radicals. scimed.co.uk EPR spectroscopy would be the definitive method for detecting and characterizing these radical species, thereby providing crucial evidence for proposed reaction mechanisms. ljmu.ac.uknih.gov
Crystallographic Studies and Solid-State Characterization
Analysis of LiOOH in Crystalline or Amorphous Phases
This compound (LiOOH) is a key intermediate in the synthesis of lithium peroxide (Li₂O₂). It is typically formed from the reaction of lithium hydroxide (B78521) and hydrogen peroxide. wikipedia.org This initial product can exist in hydrated forms, such as lithium hydroperoxidate monohydrate (LiOOH·H₂O) or as part of a larger complex like lithium peroxide monoperoxohydrate trihydrate (Li₂O₂·H₂O₂·3H₂O). wikipedia.orgmcgill.ca The subsequent dehydration of these precursors yields the anhydrous lithium peroxide salt. wikipedia.org
The solid-state form of the resulting peroxide product can be either crystalline or amorphous, a factor which significantly influences its properties and reactivity. researchgate.net While the thermodynamically stable form of Li₂O₂ is crystalline, amorphous phases have been observed, particularly when formed as a discharge product in lithium-oxygen batteries. researchgate.net Density functional theory calculations suggest that the disordered atomic arrangements on the surface of amorphous lithium peroxide lead to weaker binding of reaction intermediates (like lithium superoxide), which can result in lower overpotentials during electrochemical cycling. researchgate.net Similarly, amorphous lithium sulfide (B99878) (Li₂S), synthesized via atomic layer deposition, has a lower density than its crystalline counterpart and exhibits high performance as a battery cathode. acs.org This highlights the critical role that the phase (crystalline vs. amorphous) plays in the material's functionality, a principle that extends to the characterization of LiOOH and its solid-state products.
Characterization of Metastable Peroxide Structures
Beyond simple crystalline and amorphous phases, detailed computational and experimental studies have focused on identifying metastable crystal structures of lithium peroxide (Li₂O₂), the primary product derived from LiOOH. researchgate.netresearchgate.net The ground-state, thermodynamically most stable structure of Li₂O₂ was identified by Föppl, superseding an earlier proposal by Fehér. researchgate.net However, research indicates that several other metastable Li₂O₂ crystal structures can exist. researchgate.net
These metastable phases involve different orientations and displacements of the peroxide ions (O₂²⁻) within the crystal lattice. researchgate.netresearchgate.net According to theoretical calculations, a number of these structures are thermodynamically feasible, with Gibbs free energies only slightly higher than the ground-state Föppl structure. researchgate.netresearchgate.net These findings are significant as the formation of such metastable structures could occur under the non-equilibrium conditions present in electrochemical cells. researchgate.net
Characterization of these structures can be challenging. While X-ray diffraction (XRD) is a primary tool for crystal structure identification, it may be insufficient for distinguishing these metastable phases, especially in samples with poor crystallinity, which is often the case for electrochemically grown Li₂O₂. researchgate.net All the identified metastable structures are predicted to be insulating materials and share a common vibrational signature for the O-O bond of the O₂²⁻ ion. researchgate.net
| Structure Type | Description | Relative Gibbs Free Energy (ΔG) | Key Characteristics |
|---|---|---|---|
| Föppl Structure | Thermodynamic ground state. | Reference (0 eV/Li) | Identified as the most stable and appropriate structure for bulk Li₂O₂. researchgate.net |
| Fehér Structure (original) | An early proposed structure. | Unstable compared to Föppl structure after geometry relaxation. researchgate.net | Less energetically favorable than the Föppl structure. researchgate.net |
| Metastable Structures (various) | Involve different orientations and displacements of O₂²⁻ ions. researchgate.net | ~+0.18 to +0.20 eV/Li relative to Föppl structure. researchgate.netresearchgate.net | Thermodynamically feasible; insulating materials; share a common O-O vibrational mode (799–865 cm⁻¹). researchgate.net |
Reactivity Profiles and Mechanistic Investigations of Chemical Transformations
Decomposition Pathways and Stability Studies
The stability of lithium hydroperoxide (LiOOH) is a critical factor influencing its applications and handling. Its decomposition is sensitive to thermal conditions and the surrounding chemical environment, particularly the presence of water.
Detailed kinetic studies on pure, isolated this compound are limited, but research on its solvated forms provides significant insight into its thermal stability. The decomposition of a lithium hydroperoxidate trihydrate precipitate, a complex of lithium peroxide, hydrogen peroxide, and water (Li₂O₂·H₂O₂·H₂O), has been investigated. The thermal decomposition process for this complex begins with the loss of associated solvent molecules, followed by the evolution of water (H₂O) and hydrogen peroxide (H₂O₂). mcgill.ca
The activation energy for this decomposition reaction has been measured, providing a quantitative measure of the energy barrier to the breakdown of the hydroperoxidate structure. mcgill.ca
| Parameter | Value | Compound Form |
|---|---|---|
| Activation Energy (Ea) | 141 kJ/mol | Lithium hydroperoxidate trihydrate precipitate |
This energetic value highlights the thermal liability of the hydroperoxide moiety within the crystal lattice.
The presence of water significantly influences the stability and reaction pathways of this compound. LiOOH is an intermediate in the reaction between lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) and can exist in hydrated forms, such as lithium peroxide monoperoxohydrate trihydrate (Li₂O₂·H₂O₂·3H₂O). wikipedia.org
Water can participate directly in the transformation of this compound. In aqueous environments, particularly in the context of Li-O₂ batteries, the presence of moisture can lead to the formation of lithium hydroxide (LiOH) as a final product, rather than the intended lithium peroxide (Li₂O₂). researchgate.net This occurs because water can alter the reaction cascade, favoring pathways that result in the more thermodynamically stable hydroxide. researchgate.netosti.gov The reaction between lithium peroxide (a decomposition product of LiOOH) and water yields hydrogen peroxide, indicating the dynamic equilibrium and reactivity within the Li-O-H system. osti.gov
This sensitivity to water underscores the importance of controlling environmental conditions where the stability of this compound is required.
The decomposition of this compound proceeds through a series of steps, yielding distinct products depending on the conditions. The initial and primary decomposition pathway involves the conversion of two equivalents of this compound into one equivalent of lithium peroxide (Li₂O₂) and one equivalent of hydrogen peroxide (H₂O₂). wikipedia.org
2 LiOOH → Li₂O₂ + H₂O₂
Upon further heating, the resulting lithium peroxide undergoes a second decomposition step at higher temperatures. This thermal breakdown of Li₂O₂ is a key process in the synthesis of high-purity lithium oxide (Li₂O). nih.gov
| Reaction Stage | Reactant | Decomposition Products | Approximate Conditions |
|---|---|---|---|
| Initial Decomposition | This compound (LiOOH) | Lithium peroxide (Li₂O₂), Hydrogen peroxide (H₂O₂) | Mild heating/Dehydration wikipedia.org |
| Secondary Decomposition | Lithium peroxide (Li₂O₂) | Lithium oxide (Li₂O), Oxygen (O₂) | ~340-450 °C wikipedia.orgnih.govresearchgate.net |
In environments containing other reactive species, such as organic electrolytes in batteries, the decomposition can be more complex. The highly reactive oxygen species formed during decomposition can lead to the degradation of solvents and salts, forming products like lithium carbonate, lithium alkyl carbonates, and lithium fluoride (B91410) depending on the electrolyte composition. chalmers.se
Role as a Chemical Reagent in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized for its potent nucleophilic character. It is often generated in situ from the reaction of lithium hydroxide with hydrogen peroxide.
The hydroperoxide anion (OOH⁻), delivered by LiOOH, is a strong nucleophile due to the alpha effect—the presence of an adjacent atom with lone-pair electrons enhances its nucleophilicity. This property makes it highly effective in cleaving certain types of chemical bonds.
A prominent application is the cleavage of amides in N-acyloxazolidinones, commonly known as Evans auxiliaries. These chiral auxiliaries are widely used to direct stereoselective reactions, and their efficient and mild removal is crucial. LiOOH serves as an excellent reagent for this purpose, selectively cleaving the exocyclic amide bond to release the desired carboxylic acid without racemization, while leaving the chiral auxiliary intact for recovery.
Another key application is in the cleavage of epoxide rings. LiOOH can act as a nucleophile to open epoxide rings, a transformation that is particularly useful in the synthesis of complex molecules like steroids. The reaction proceeds via nucleophilic attack on one of the epoxide carbons, leading to the formation of a β-hydroxy hydroperoxide intermediate, which can then be further transformed.
One of the most remarkable features of this compound as a reagent is the unique regioselectivity it exhibits, particularly in the cleavage of Evans-type N-acyloxazolidinones. When compared with a similar nucleophile like lithium hydroxide (LiOH), LiOOH displays an opposite, or "contra-steric," regioselectivity.
While LiOH attacks the less sterically hindered endocyclic carbamate (B1207046) carbonyl, leading to the destruction of the auxiliary ring, LiOOH preferentially attacks the more sterically hindered exocyclic amide carbonyl. This unexpected outcome is crucial for the successful application of Evans auxiliaries, as it preserves the valuable chiral auxiliary.
| Reagent | Site of Nucleophilic Attack | Outcome |
|---|---|---|
| Lithium Hydroxide (LiOH) | Less hindered (endocyclic) carbonyl | Cleavage and destruction of the oxazolidinone ring |
| This compound (LiOOH) | More hindered (exocyclic) carbonyl | Cleavage of the acyl group, preserving the oxazolidinone ring |
Mechanistic studies suggest that this difference in regioselectivity arises from different rate-determining steps in the reaction pathways. For LiOH, the initial nucleophilic attack is rate-determining. For LiOOH, the initial attack is proposed to be reversible and rapid at both carbonyls, with the subsequent breakdown of the tetrahedral intermediate being the slower, rate-determining step. The intermediate formed from attack at the exocyclic carbonyl decomposes more readily, thus driving the reaction toward the observed products. This control over regioselectivity makes LiOOH an indispensable tool in modern asymmetric synthesis.
Interactions with Inorganic Species and Materials
The interaction of this compound with metal oxides and hydroxides is a critical aspect of its chemistry, particularly in the context of materials science and electrochemistry. This compound is an intermediate in the formation of lithium peroxide from lithium hydroxide and hydrogen peroxide. nih.gov The subsequent reactions of these lithium-oxygen species with various metal oxides are of significant interest.
In the realm of lithium-oxygen (Li-O₂) batteries, the formation and decomposition of lithium peroxide on cathode surfaces, which are often composed of metal oxides, are central to the battery's function. While the direct reaction of this compound with these metal oxides is not extensively detailed, the environment in which it exists is rich with interactions between lithium species and the oxide surfaces. For example, single-atom catalysts on metal oxides have been shown to regulate the formation and decomposition of lithium peroxide, suggesting a complex interplay at the catalyst-electrolyte interface where this compound is a transient species. transformationtutoring.com
Studies on the synthesis of cathode materials for lithium-ion batteries have also touched upon the role of lithium compounds with metal precursors. For instance, in the sol-gel synthesis of Li₂FeTiO₄, lithium hydroxide is used as a precursor in reactions involving titanium and iron oxides. mdpi.com The presence of peroxide species in such syntheses can influence the final properties of the material. The interaction of lithium hydroxide with TiO₂ has been studied to tune the phase composition of dual-phase Li₄Ti₅O₁₂-TiO₂ materials, indicating that lithium-oxygen compounds can significantly impact the structure of metal oxides. acs.org
Furthermore, the reaction of lithium-aluminum hydroxide with aqueous hydrogen peroxide has been shown to form peroxo intercalation compounds, where peroxide groups substitute for hydroxo groups within the layered structure. acs.org This suggests that this compound or related peroxo species can directly react with and modify the structure of metal hydroxides.
Table 1: Interactions of this compound and Related Species with Inorganic Materials
| Interacting Species | Inorganic Material | Context/Observation | Reference(s) |
|---|---|---|---|
| This compound | - | Intermediate in Li₂O₂ synthesis from LiOH and H₂O₂. | nih.gov |
| Lithium Peroxide | Metal Oxide Catalysts | Formation and decomposition on cathode surfaces in Li-O₂ batteries. | transformationtutoring.com |
| Lithium Hydroxide | Titanium and Iron Oxides | Precursor in sol-gel synthesis of cathode materials. | mdpi.com |
| Lithium Hydroxide | TiO₂ | Tunes phase composition of Li₄Ti₅O₁₂-TiO₂. | acs.org |
| Hydrogen Peroxide | Lithium-Aluminum Hydroxide | Forms peroxo intercalation compounds. | acs.org |
Involvement in Corrosion and Degradation Processes
The role of this compound in corrosion and degradation is intrinsically linked to the chemistry of lithium-oxygen species in various environments, particularly in the context of lithium batteries and in contact with different materials. While direct studies on corrosion specifically initiated by this compound are limited, the degradation pathways involving its precursor (hydrogen peroxide) and its successor (lithium peroxide and lithium hydroxide) provide significant insights.
Studies on the corrosion of stainless steel in hot lithium hydroxide solutions have investigated the effects of dissolved oxygen and hydrogen peroxide. researchgate.netresearchgate.net The presence of hydrogen peroxide, a precursor to this compound, can significantly affect the corrosion potential of the steel. This suggests that in environments where lithium hydroxide and hydrogen peroxide coexist, the formation of this compound could be a factor in the corrosion mechanisms of metallic components. However, the specific corrosive activity of this compound itself remains an area requiring more focused research to distinguish its effects from those of related lithium compounds.
This compound primarily serves as a key intermediate in the synthesis of lithium peroxide, a material with applications in energy storage and as an oxygen source. rsc.orgmatec-conferences.org The synthesis typically involves the reaction of lithium hydroxide with hydrogen peroxide in an aqueous or organic medium, leading to the formation of a this compound adduct, which is then dehydrated to yield lithium peroxide. rsc.orgresearchgate.net
The peroxide chemistry involving lithium compounds extends to the synthesis and modification of other materials. For instance, hydrogen peroxide is used as an additive in the coprecipitation synthesis of LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NCM), a cathode material for lithium-ion batteries. In this process, a mixed solution containing LiOH and H₂O₂ is utilized, highlighting the role of peroxide species in the formation of complex metal oxides. mcgill.ca
The sol-gel method, a versatile technique for synthesizing nanomaterials, can also employ lithium and peroxide precursors. For example, the synthesis of Li₂FeTiO₄ has been achieved using LiOH along with other metal precursors and chelating agents. mdpi.com While not directly using pre-formed this compound, the in-situ generation of peroxo species can influence the material's properties. The use of lithium hydroxide has also been explored in the synthesis of lithium yttrium oxide via a sol-gel route. ijret.org The principles of sol-gel synthesis, which involve hydrolysis and condensation reactions, could potentially be adapted to utilize this compound for the creation of novel peroxide-containing materials. nih.gov
Reaction Mechanisms in Interfacial Chemistry
The surface chemistry of this compound is a crucial but challenging area of study, largely due to its transient nature and its ready conversion to lithium peroxide. Much of the understanding of the interfacial behavior of lithium-oxygen species is derived from studies on lithium peroxide and lithiated surfaces in the context of lithium-oxygen batteries and surface science.
First-principles calculations have been used to study the thermodynamic stability and electronic structure of lithium peroxide (Li₂O₂) and lithium oxide (Li₂O) surfaces. These studies have revealed that the stable surfaces of Li₂O₂ can be half-metallic, which has significant implications for the electrochemical reversibility in Li-O₂ batteries. nih.govpatsnap.com While these studies focus on Li₂O₂, the precursor to its formation, LiOOH, would be the initial species interacting with the electrode surface.
Experimental studies on the reaction of oxygen at lithium oxide surfaces have utilized the decomposition of this compound 1-hydrate to prepare lithium peroxide in-situ, which is then further decomposed to lithium oxide. This approach allows for the study of oxygen chemisorption on clean lithium oxide surfaces, avoiding contamination. rsc.org This highlights the role of this compound as a clean precursor for creating reactive surfaces for further study.
In the context of Li-O₂ batteries, the disproportionation of lithium superoxide (B77818) (LiO₂) at the electrolyte interface is a key process. Interfacial effects have been shown to stabilize LiO₂, influencing the charge and discharge chemistry. researchgate.net As this compound can be formed in the presence of proton sources, its surface chemistry and interaction with superoxide and peroxide species at the electrode-electrolyte interface are critical areas for future investigation to fully understand the mechanisms governing Li-O₂ battery performance. The adsorption of lithium ions on various surfaces is also a related and important phenomenon that influences the interfacial chemistry in lithium-based systems. nih.gov
Role in Interfacial Electron and Ion Transfer Processes
Detailed research findings indicate that LiOOH participates in a series of interfacial reactions that are central to the oxygen reduction and evolution reactions. In Li-O₂ batteries, the initial one-electron reduction of oxygen at the cathode surface in the presence of lithium ions can form lithium superoxide (LiO₂). This superoxide is a key precursor to the formation of LiOOH.
The transformation of lithium superoxide to this compound can occur through protonation, often involving protic species adventitiously present in the electrolyte, such as trace amounts of water. This step is crucial as it diverts the reaction pathway. Once formed at the interface, this compound can undergo further electrochemical or chemical reactions.
One of the primary roles of interfacial LiOOH is its disproportionation reaction, which is a chemical step that significantly impacts the morphology and composition of the discharge product. This process involves two molecules of LiOOH reacting to form solid lithium peroxide and water. The kinetics of this disproportionation can influence whether the final discharge product is predominantly Li₂O₂ or if other species are formed.
Furthermore, this compound can be involved in electrolyte degradation at the interface. The hydroperoxide moiety is a potent nucleophile and oxidizing agent, which can lead to the decomposition of organic solvent molecules in the electrolyte. This degradation can result in the formation of a complex solid-electrolyte interphase (SEI) on both the cathode and the lithium metal anode, affecting ion transport and electron transfer across these interfaces.
The electrochemical stability of LiOOH at the electrode interface is also a key factor. It can be either reduced to form lithium oxide (Li₂O) and lithium hydroxide, or oxidized, though the specific pathways and potentials for these reactions are not as well-established as those for Li₂O₂. The presence of catalysts and the composition of the electrolyte can significantly alter the fate of interfacial LiOOH.
| Interfacial Process Involving LiOOH | Reactants | Products | Influencing Factors |
| Formation via Protonation | LiO₂ (interfacial), H⁺ (from trace H₂O or solvent) | LiOOH (interfacial) | Proton availability, Solvent type |
| Disproportionation | 2 LiOOH (interfacial) | Li₂O₂ (solid), 2 H₂O | Surface catalysis, Temperature |
| Electrolyte Degradation | LiOOH (interfacial), Organic Solvent | Various decomposition products (e.g., carbonates, carboxylates) | Solvent chemical structure, Presence of radical scavengers |
| Electrochemical Reduction | LiOOH (interfacial), Li⁺, e⁻ | Li₂O (solid), LiOH (solid) | Electrode potential, Catalyst presence |
Theoretical and Computational Modeling of Lithium Hydroperoxide Reactivity
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical methods, especially Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving lithium hydroperoxide. These calculations allow for the identification of stable molecules, reaction intermediates, and the transition states that connect them, thereby constructing a detailed picture of possible reaction pathways.
A critical aspect of understanding the reactivity of this compound is the computational analysis of transition states and the associated energy barriers for its various potential reactions. This analysis is crucial for determining the kinetics and feasibility of different transformation routes.
| Reaction Pathway | Calculated Gibbs Free Energy Barrier (ΔG‡) |
| Endocyclic Cleavage (Intermediate Decomposition) | ~15 kcal/mol |
| Exocyclic Cleavage (Step 1) | ~6 kcal/mol |
| Exocyclic Cleavage (Step 2) | ~6 kcal/mol |
Table 1: Calculated Gibbs free energy barriers for the LiOOH-mediated cleavage of a model N-acyloxazolidinone, illustrating the kinetic preference for the exocyclic pathway due to a high decomposition barrier for the endocyclic intermediate.
These computational findings highlight how transition state analysis can rationalize experimentally observed product distributions by quantifying the energy hurdles of competing pathways.
The defining feature of this compound is the peroxide (O-O) bond, and understanding the energetics of its cleavage and formation is central to predicting its chemical behavior. The homolytic bond dissociation energy (BDE) of the O-O bond is a key thermochemical parameter that indicates its relative stability.
While specific high-level ab initio calculations for the BDE of LiOOH are not extensively documented in dedicated studies, a wealth of computational work on related peroxide species provides a strong basis for estimation and comparison. High-level calculations (G2 theory) for similar small peroxides offer valuable context.
| Compound | O-O Bond Dissociation Enthalpy (298 K) |
| Hydrogen Peroxide (HOOH) | 50 kcal/mol |
| Methyl Hydroperoxide (CH₃OOH) | 45 kcal/mol |
| Peroxyformic Acid (HC(O)OOH) | 48 kcal/mol |
Table 2: Computationally determined O-O bond dissociation enthalpies for related peroxide compounds using G2 level of theory. These values suggest that the O-O bond in LiOOH is also likely to be in the range of 40-50 kcal/mol, indicating a relatively weak bond susceptible to cleavage.
The formation of this compound, often as an intermediate in processes like the hydrolysis of lithium peroxide (Li₂O₂), has also been modeled. These studies indicate that the initial steps leading to LiOOH formation can be energetically favorable, particularly in the presence of proton sources like water.
Solvation Effects and Solution-Phase Reactivity Modeling
The reactivity of a polar species like this compound is profoundly influenced by its surrounding solvent environment. Computational models are crucial for dissecting these interactions and predicting how they modulate reaction pathways and kinetics in the solution phase.
Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Density-based Solvation Model (SMD), are frequently used to approximate the bulk effects of a solvent. These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energies and their impact on the energetics of reactants, transition states, and products. Theoretical studies have been proposed to utilize these models to investigate the influence of different media on the thermodynamic properties and reaction paths of LiOOH. For example, the SMD solvent model has been used in studies of LiOOH formation from lithium peroxide clusters in diethyl ether, demonstrating that the presence of a solvent field can significantly lower the energy of reaction intermediates.
First-principles molecular dynamics simulations offer a more explicit and dynamic picture of solvation. These simulations can reveal the specific structure of the solvation shell around LiOOH, including the coordination numbers and orientation of solvent molecules, and how these dynamic interactions might facilitate or hinder specific reaction steps. Such studies on related species like Li⁺ and LiO₂ in various organic electrolytes have shown that the strength of solvation can be a critical parameter affecting reaction mechanisms.
Prediction of Novel Reactivity and Unexplored Transformations
While much of the computational research on this compound has been directed at understanding its role in established systems, particularly in the context of lithium-oxygen batteries, these theoretical tools also hold the potential to predict new and unexplored chemical transformations.
By mapping out the potential energy surface, computational methods can uncover thermodynamically feasible but experimentally unobserved reaction pathways. For example, theoretical calculations could explore the possibility of LiOOH acting as an oxidant for a wider range of organic substrates than is currently known. Automated reaction discovery methods, which use algorithms to systematically explore possible reaction pathways, could be applied to LiOOH to identify novel decomposition routes or reactions with other molecules.
Furthermore, computational screening could be used to identify catalysts that might selectively promote a desired transformation of this compound, for instance, to favor controlled oxygen release over degradative pathways. Although this area remains largely unexplored for LiOOH, the foundation of quantum chemical methods provides a powerful platform for future predictive studies into its novel reactivity.
Advanced Analytical Techniques for In Depth Research on Lithium Hydroperoxide
In Situ and Operando Spectroscopic Methods for Real-Time Monitoring
In situ and operando spectroscopy are powerful methodologies for analyzing materials in their functioning environment, providing real-time data on dynamic processes. wikipedia.orgnih.gov These techniques are invaluable for monitoring the transient nature of lithium hydroperoxide in systems like lithium-air (Li-O₂) batteries.
Raman Spectroscopy is a non-invasive, versatile technique that offers detailed structural information at the atomic level by probing molecular vibrations. frontiersin.org In the context of LiOOH, operando Raman spectroscopy can monitor changes in chemical bonds and the local structure of the material during electrochemical cycling. frontiersin.orgfrontiersin.org This allows researchers to track the formation and evolution of LiOOH on electrode surfaces in real-time. The technique is sensitive to the oxidation state of ions and the local atomic environment, making it suitable for identifying intermediate species. frontiersin.orgfrontiersin.org
X-ray Absorption Spectroscopy (XAS) provides element-specific information about the local geometric and electronic structure. helmholtz-berlin.de By tuning the X-ray energy to the absorption edge of a specific element (like oxygen or a transition metal in a catalyst), XAS can reveal changes in oxidation state and coordination environment. nih.gov This is particularly useful for studying the electrochemical processes involving LiOOH, offering insights into the reaction mechanisms at the atomic level. wikipedia.org
| Spectroscopic Technique | Information Provided | Application to LiOOH Research |
| Operando Raman Spectroscopy | Molecular vibrational modes, chemical bond changes, local structure, and phase transformations. frontiersin.orgfrontiersin.org | Real-time monitoring of LiOOH formation and decomposition on electrode surfaces during battery cycling. frontiersin.org |
| In Situ X-ray Absorption Spectroscopy (XAS) | Element-specific oxidation states, coordination numbers, and bond distances. helmholtz-berlin.denih.gov | Probing the electronic structure and local atomic environment of oxygen and other elements involved in LiOOH reactions. |
| In Situ Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification and molecular structure changes. | Characterizing the vibrational signatures of LiOOH and identifying other soluble or gaseous reaction species. |
These in situ and operando techniques are often employed in specially designed electrochemical cells that allow for simultaneous electrochemical measurements and spectroscopic data collection, providing a direct correlation between the material's properties and its performance. frontiersin.org
Advanced Diffraction Techniques for Structural Dynamics (e.g., Synchrotron XRD)
To understand the structural evolution and phase transitions related to this compound, advanced diffraction techniques are indispensable. These methods provide detailed information about the crystalline structure of materials.
Synchrotron X-ray Diffraction (XRD) is a high-resolution technique that utilizes the intense X-ray beams produced by a synchrotron source. nih.gov This allows for rapid data collection, making it ideal for in situ and operando studies of dynamic processes. frontiersin.org For LiOOH, synchrotron XRD can be used to track changes in the crystal structure during its formation and decomposition. nih.gov The high resolution enables the detection of subtle phase changes and the identification of transient crystalline intermediates that may not be observable with conventional laboratory XRD instruments. nih.gov
The application of operando XRD allows for the investigation of phase transformations and crystal structure alterations of electrode materials during cycling. frontiersin.org For instance, researchers can monitor the appearance and disappearance of diffraction peaks corresponding to LiOOH and other related phases, providing direct evidence of the reaction pathways. frontiersin.org The analysis of diffraction patterns can also yield information about lattice parameters, crystallite size, and strain within the material, all of which can influence the stability and reactivity of LiOOH. nih.gov
| Diffraction Technique | Key Advantages | Application in LiOOH Studies |
| Synchrotron XRD | High intensity, high resolution, fast data acquisition. nih.gov | In situ and operando monitoring of crystalline phase evolution, including the formation and decomposition of LiOOH. frontiersin.orgnih.gov |
| Powder Neutron Diffraction (PND) | High sensitivity to light elements like lithium and hydrogen. researchgate.net | Precisely locating the positions of lithium and hydrogen atoms within the LiOOH crystal structure. |
By combining these advanced diffraction techniques with other analytical methods, a more complete picture of the structural dynamics of this compound can be obtained.
Chromatographic and Mass Spectrometric Approaches for Reaction Product Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that separates compounds in a liquid mixture and then determines their molecular weight and structure. nih.gov This method is particularly well-suited for identifying soluble reaction products in the electrolyte of a Li-O₂ battery. For instance, by analyzing the electrolyte after cycling, LC-MS can detect and identify decomposition products of the electrolyte that may have been formed through reactions with LiOOH or other reactive oxygen species. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify volatile compounds. chromatographyonline.com In the context of LiOOH research, GC-MS can be employed to analyze the gas phase in a sealed electrochemical cell. This allows for the detection of gaseous products such as oxygen, carbon dioxide, or volatile organic compounds that might be formed during the decomposition of LiOOH or the electrolyte. chromatographyonline.com
| Analytical Method | Sample Type | Information Obtained |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Liquid electrolyte | Identification and quantification of soluble reaction byproducts and degradation products. nih.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Gas phase | Detection and identification of gaseous reaction products. chromatographyonline.com |
The insights gained from these chromatographic and mass spectrometric techniques are vital for developing a comprehensive understanding of the chemistry of this compound and for designing more stable and efficient energy storage systems.
Future Research Trajectories and Academic Challenges
Development of Stabilized Forms of Lithium Hydroperoxide for Research
A primary academic challenge hindering the comprehensive study of this compound is its inherent instability. It readily converts to the more stable lithium peroxide. wikipedia.org Consequently, a significant research trajectory is the development of methods to stabilize LiOOH for detailed characterization and exploratory research.
Future investigations will likely focus on:
Matrix Isolation: Trapping LiOOH molecules in inert gas matrices at cryogenic temperatures to enable spectroscopic studies of the isolated molecule.
Ligand Coordination: Exploring the use of chelating or encapsulating ligands to form stable coordination complexes of this compound. This approach could passivate its reactivity and allow for crystallographic and solution-state analysis.
Host-Guest Chemistry: Investigating the incorporation of LiOOH into the pores or channels of zeolites, metal-organic frameworks (MOFs), or other porous materials to sterically hinder its decomposition pathways.
| Stabilization Strategy | Potential Outcome | Research Focus |
| Matrix Isolation | Spectroscopic data on isolated LiOOH | Low-temperature spectroscopy |
| Ligand Coordination | Stable, characterizable complexes | Synthesis of novel ligands |
| Host-Guest Chemistry | Enhanced thermal and chemical stability | Porous material design |
Exploration of Novel Synthetic Routes and Precursors
Current synthetic approaches predominantly generate this compound as a transient species during the production of lithium peroxide from lithium hydroxide (B78521) and hydrogen peroxide. matec-conferences.org A key area for future research is the development of novel synthetic routes that allow for the selective formation and isolation of LiOOH.
Potential avenues for exploration include:
Alternative Lithium Precursors: Investigating the use of lithium alkoxides or amides as precursors, which may offer different reaction kinetics and selectivity towards the hydroperoxide.
Controlled Reaction Conditions: Employing microfluidic reactors to achieve precise control over reaction times, temperatures, and stoichiometry, thereby potentially isolating the intermediate LiOOH. tue.nl
Nonaqueous Synthesis: Developing synthetic protocols in anhydrous organic solvents to suppress the decomposition of LiOOH, which is often facilitated by water.
Deeper Understanding of Complex Reaction Environments and Multiphase Systems
The synthesis of lithium peroxide via this compound often occurs in complex, multiphase systems, typically involving solid reactants and products in aqueous or organic media. matec-conferences.org A significant academic challenge lies in elucidating the reaction mechanisms and transport phenomena within these environments.
Future research should aim to:
In-situ Monitoring: Utilize in-situ spectroscopic techniques, such as Raman and infrared spectroscopy, to monitor the formation and consumption of LiOOH in real-time during the reaction.
Kinetic Modeling: Develop detailed kinetic models that account for mass transfer limitations and reaction rates in multiphase systems to predict the optimal conditions for LiOOH formation.
Solvent Effects: Systematically study the influence of different solvent systems on the stability and reactivity of this compound to better control the reaction outcome.
Integration of Advanced Characterization with Computational Predictions
A comprehensive understanding of this compound necessitates a synergistic approach that combines advanced characterization techniques with theoretical predictions. Given the transient nature of LiOOH, computational modeling can provide invaluable insights into its properties and behavior.
Future research efforts will likely involve:
Advanced Spectroscopic Techniques: Employing techniques such as X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR) spectroscopy to probe the electronic structure and local coordination environment of the peroxide moiety. researchgate.net
Computational Chemistry: Utilizing density functional theory (DFT) and other computational methods to predict the structure, vibrational frequencies, and reactivity of LiOOH and its potential stabilized forms. osti.gov This can guide experimental efforts and aid in the interpretation of experimental data.
| Technique/Method | Information Gained |
| In-situ Spectroscopy | Real-time monitoring of reaction intermediates |
| X-ray Absorption Spectroscopy | Electronic structure and local atomic environment |
| Computational Modeling | Predicted structure, stability, and reactivity |
Unexplored Applications in Specialized Chemical Syntheses and Advanced Materials Research
While currently recognized primarily as an intermediate, the unique reactivity of the hydroperoxide group suggests that stabilized forms of this compound could find applications in specialized areas of chemistry and materials science.
Potential future applications to be explored include:
Selective Oxidizing Agent: Investigating the use of LiOOH as a selective oxidizing agent in organic synthesis, potentially offering different reactivity profiles compared to more common peroxides.
Precursor for Advanced Materials: Exploring the use of this compound as a precursor for the synthesis of novel lithium-containing mixed metal oxides or other advanced materials with tailored properties.
Electrolyte Additive: In the context of lithium-ion batteries, understanding the formation and reactivity of hydroperoxide species could be relevant to electrolyte degradation mechanisms and the development of more stable electrolyte formulations. acs.org
Q & A
Q. What are the established methods for synthesizing lithium hydroperoxide in laboratory settings?
this compound (LiOOH) is synthesized via the reaction of lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂). The initial step produces this compound monoperoxohydrate trihydrate (Li₂O₂·H₂O₂·3H₂O), which is dehydrated under controlled conditions to yield anhydrous LiOOH. Critical parameters include:
Q. How is the structure of this compound characterized experimentally?
X-ray crystallography and density functional theory (DFT) are primary methods. Key structural features include:
- O-O bond length : ~1.5 Å, consistent with peroxide bonds.
- Li coordination : Eclipsed "ethane-like" Li₆O₂ subunits. These techniques validate the compound’s crystalline lattice and electronic structure .
Q. What safety protocols are essential when handling this compound?
- Engineering controls : Use fume hoods to prevent inhalation of dust/aerosols.
- Personal protective equipment (PPE) : Acid-resistant gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers at 2–8°C to minimize decomposition.
- Peroxide testing : Regularly test aged samples for peroxide concentration using iodometric titration .
Advanced Research Questions
Q. How do experimental conditions influence conflicting reports on this compound’s thermal stability?
Decomposition temperatures vary due to:
- Sample purity : Impurities (e.g., residual H₂O₂) lower decomposition onset.
- Analytical methods : Thermogravimetric analysis (TGA) vs. differential scanning calorimetry (DSC) may yield discrepancies.
- Atmosphere : Decomposition in inert vs. oxidative environments alters pathways. For example, Li₂O₂ (a decomposition product) decomposes at ~450°C in inert atmospheres, but moisture accelerates degradation .
Q. What mechanistic insights explain this compound’s role in oxygen evolution reactions?
this compound acts as an intermediate in Li-O₂ battery systems. During discharge, Li⁺ reacts with O₂ to form LiOOH, which further decomposes to Li₂O₂. Key factors:
Q. How can computational models resolve contradictions in this compound’s reactivity with CO₂?
DFT simulations reveal:
- Surface adsorption : CO₂ binds preferentially to Li sites over peroxide groups.
- Reaction barriers : Energy barriers for CO₂ insertion into LiOOH are lower in hydrated phases. Experimental validation via gas-phase FTIR and mass spectrometry is critical to reconcile theoretical predictions .
Q. What methodological challenges arise when quantifying this compound in mixed-phase systems?
- Interference from LiOH/H₂O₂ : Use NMR (¹⁷O) or HPLC to distinguish species.
- Redox titration limitations : Iodometric methods may overestimate peroxide content due to side reactions.
- Phase segregation : Centrifugation or cryogenic SEM preserves phase distribution for analysis .
Data Contradiction Analysis
Q. Why do studies report varying yields for this compound synthesis?
Discrepancies arise from:
- Hydration state : Trihydrate vs. anhydrous forms have different mass yields.
- Reaction time : Prolonged mixing increases H₂O₂ decomposition, reducing yield.
- Scaling effects : Lab-scale (mg) vs. pilot-scale (g) synthesis alters heat dissipation efficiency .
Methodological Recommendations
- Synthesis optimization : Use stoichiometric H₂O₂ with real-time pH monitoring to avoid alkaline degradation.
- Stability testing : Conduct accelerated aging studies at 40°C/75% RH to model long-term storage.
- Cross-validation : Combine XRD, TGA, and DFT to resolve structural ambiguities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
